Perfluoro-tert-butanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Fluorine-19 Magnetic Resonance Imaging (MRI):

PFTB is a key component in the development of contrast agents for fluorine-19 magnetic resonance imaging (MRI) []. MRI is a medical imaging technique that uses strong magnetic fields and radio waves to produce detailed images of organs, soft tissues, bones, and other internal structures. Fluorine-19 MRI offers several advantages over traditional MRI, including:

- High sensitivity: Fluorine-19 has a 100% natural abundance and a high gyromagnetic ratio, leading to a strong signal in MRI compared to other nuclei.

- Minimal background signal: Fluorine is not naturally abundant in the human body, resulting in minimal background interference in the image.

PFTB's unique properties make it an ideal candidate for 19F MRI contrast agents:

- Nine equivalent fluorine atoms: This provides a strong and easily detectable signal in the MRI scan.

- Modifiable hydroxyl group: This allows researchers to attach various targeting molecules to PFTB, enabling specific binding to tissues or organs of interest.

Several studies have demonstrated the successful application of PFTB-based contrast agents for:

Other Research Applications:

Beyond 19F MRI, PFTB finds applications in other areas of scientific research, such as:

- Synthesis of fluorinated materials: PFTB can be used as a starting material for the synthesis of various fluorinated materials with unique properties, such as pharmaceuticals and new materials for electronic devices [].

- Study of hydrophobic interactions: PFTB's highly fluorinated structure makes it a valuable tool for studying hydrophobic interactions, which play a crucial role in many biological processes [].

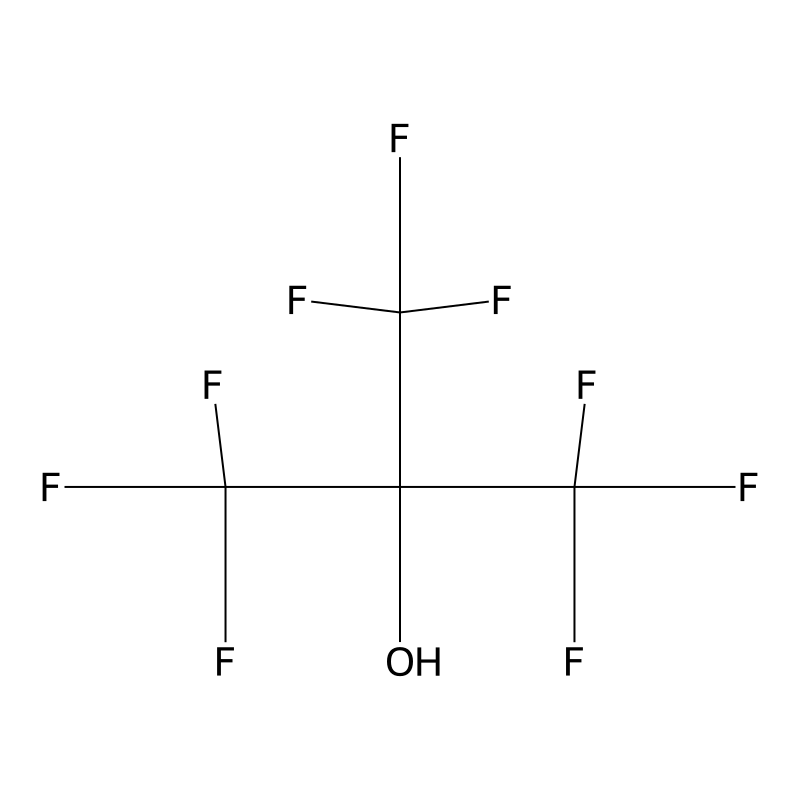

Perfluoro-tert-butanol is a fluorinated alcohol characterized by its unique structure, which includes a tert-butyl group fully substituted with fluorine atoms. Its chemical formula is (where represents fluorine atoms), specifically denoted as . This compound exhibits distinct physicochemical properties due to the presence of fluorine, making it a valuable building block in various chemical applications, particularly in magnetic resonance imaging and organic synthesis .

- Deprotection Reactions: It serves as a mild reagent for the selective deprotection of protecting groups in peptide synthesis. For instance, it can effectively remove Mtt (N-(4-methyltriphenylmethyl)) groups without affecting other protecting groups like Boc (tert-butyloxycarbonyl) under optimized conditions .

- Hydrogen Bonding: Infrared spectroscopy studies have shown that perfluoro-tert-butanol forms hydrogen-bonded heterodimers with hydrogenated alcohols, indicating its potential interactions in mixed solvent systems .

Synthesis of perfluoro-tert-butanol can be achieved through various methods:

- Fluorination of tert-Butanol: This method involves the direct fluorination of tert-butanol using fluorinating agents such as elemental fluorine or other fluorinating reagents under controlled conditions to ensure complete substitution of hydrogen atoms with fluorine .

- Mitsunobu Reaction: A notable synthetic route involves the Mitsunobu reaction, where perfluoro-tert-butanol is used to introduce a perfluoro-tert-butyl group into various organic molecules .

Perfluoro-tert-butanol has several significant applications:

- Magnetic Resonance Imaging: It is utilized as a building block for developing high-performance fluorine-19 magnetic resonance imaging agents, enhancing imaging capabilities in medical diagnostics .

- Organic Synthesis: The compound serves as a valuable reagent in organic chemistry for deprotection reactions and as a solvent in various chemical processes due to its unique solvation properties.

Studies investigating the interactions of perfluoro-tert-butanol with other compounds have focused on its ability to form hydrogen bonds with hydrogenated alcohols. These interactions can influence solubility and reactivity in mixed solvent systems, providing insights into its behavior in biological and chemical environments .

Perfluoro-tert-butanol shares similarities with several other fluorinated compounds. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Perfluorohexanol | Fully fluorinated alcohol | Longer carbon chain; used in different applications |

| Perfluoropropanol | Fully fluorinated alcohol | Shorter chain; different solubility characteristics |

| Trifluoroethanol | Partially fluorinated alcohol | Less fluorination; different reactivity patterns |

| Perfluorobutanesulfonic acid | Fluorinated sulfonic acid | Strong acid properties; used as a surfactant |

Perfluoro-tert-butanol stands out due to its combination of high fluorination and the presence of a hydroxyl group, which enhances its utility in specific applications like magnetic resonance imaging while maintaining mild reactivity profiles suitable for delicate organic transformations.

The synthesis of PFTB traces back to mid-20th-century advancements in fluorocarbon chemistry. Early methodologies involved the reaction of hexafluoroacetone with trichloromethyllithium, followed by halogen exchange using antimony pentafluoride. This approach capitalized on the electrophilic nature of hexafluoroacetone and the nucleophilicity of trichloromethyllithium to construct the perfluorinated carbon skeleton. By the 1970s, optimized protocols emerged, such as the Mitsunobu reaction, which enabled efficient incorporation of perfluoro-tert-butoxy groups into complex molecules. For example, the Mitsunobu coupling of pentaerythritol derivatives with PFTB achieved near-quantitative yields under mild conditions.

The late 20th century saw PFTB gain prominence in catalysis and materials science, particularly as a precursor to weakly coordinating anions like tetrakis[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-oxy]aluminate(1–), which revolutionized ionic liquid and polymerization chemistry. Recent innovations, such as radical perfluoro-tert-butylation strategies (2025) and direct synthesis from N-trifluoromethyl amines (2024), have further expanded its synthetic utility.

Nomenclature and Identification

IUPAC Naming: 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-ol

The IUPAC name reflects PFTB’s fully fluorinated tertiary alcohol structure. The central carbon atom binds three trifluoromethyl (-CF₃) groups and one hydroxyl (-OH) group, resulting in a branched, symmetrical geometry.

Common Synonyms and Alternative Designations

PFTB is interchangeably termed:

- Nonafluoro-tert-butyl alcohol

- Perfluoro(2-methyl-2-propanol)

- 2-(Trifluoromethyl)hexafluoro-2-propanol

Chemical Abstract Service (CAS) Registry: 2378-02-1

This unique identifier ensures precise referencing across chemical databases and commercial catalogs.

Structural Identifiers (InChI, SMILES)

- InChI:

1S/C4HF9O/c5-2(6,7)1(14,3(8,9)10)4(11,12)13/h14H - InChI Key:

XZNOAVNRSFURIR-UHFFFAOYSA-N - SMILES:

OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F

Table 1: Key Physical Properties of PFTB

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄HF₉O | |

| Molecular Weight | 236.04 g/mol | |

| Boiling Point | 44–45°C | |

| Density (25°C) | 1.61–1.69 g/mL | |

| Refractive Index (n²⁰/D) | 1.3 |

Position within Organofluorine Chemistry

PFTB epitomizes the synergy of fluorine’s electronegativity (3.98) and low polarizability (0.56 ×10⁻²⁴ cm³). Its C–F bonds (∼480 kJ/mol) confer thermal stability, while the trifluoromethyl groups induce strong electron-withdrawing effects, yielding a pKa of 5.4—comparable to carboxylic acids. This acidity enables PFTB to act as a Brønsted acid catalyst and a precursor for alkoxide anions in coordination chemistry.

As a perfluorinated compound, PFTB exhibits hydrophobic and lipophobic behavior, making it a key component in:

Significance in Modern Research Applications

Synthetic Chemistry

PFTB’s alkoxide derivatives serve as non-coordinating counterions in cationic polymerization, enhancing reaction rates and control. For instance, the tetrakis(perfluoro-tert-butoxy)aluminate anion stabilizes highly electrophilic cations in Ziegler-Natta catalysis.

Biomedical Imaging

The nine equivalent ¹⁹F nuclei in PFTB enable high-sensitivity magnetic resonance imaging (MRI). Functionalized PFTB derivatives, such as PERFECTA, exhibit excellent relaxation times (T₁/T₂ = 400/50 ms) and cellular compatibility for in vivo ¹⁹F-MRI.

Materials Science

PFTB-based polymers demonstrate exceptional chemical resistance and thermal stability. For example, poly(perfluoro-tert-butoxy ethylene) retains structural integrity at temperatures exceeding 300°C.

Table 2: Research Applications of PFTB Derivatives

Drug Design

The (β,β′,β″-trifluoro)-tert-butyl (TFTB) group, derived from PFTB, reduces Log P by 1.7 units compared to tert-butyl, enhancing drug solubility while maintaining metabolic stability. A 2024 study demonstrated TFTB’s rapid clearance in Caenorhabditis elegans, minimizing bioaccumulation risks.

XLogP3

Boiling Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (12.77%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H332 (85.11%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant